1-(3-Ethoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(3-Ethoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound characterized by its unique structure, which includes an ethoxypropyl group, a methoxyphenyl group, and a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-(3-Ethoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Intermediate: This step involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form the corresponding amide, followed by cyclization to yield the pyrrolidinone ring.
Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with a nucleophile to form the desired ethoxypropyl intermediate.
Urea Formation: The final step involves the reaction of the pyrrolidinone intermediate with the ethoxypropyl intermediate in the presence of a suitable isocyanate to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Ethoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Ethoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Ethoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be compared with other similar compounds, such as:
1-(3-Ethoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiourea: This compound has a similar structure but contains a thiourea linkage instead of a urea linkage.
1-(3-Ethoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate: This compound features a carbamate linkage instead of a urea linkage.
1-(3-Ethoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)amide: This compound has an amide linkage instead of a urea linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-ethoxypropyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-3-24-10-4-9-18-17(22)19-13-11-16(21)20(12-13)14-5-7-15(23-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHZSNINJDGQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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